Cas no 83465-22-9 (4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol)

The Chinese name is jinggangmaolamine
, the molecular formula is c7h15no5, the English name is valiolamine, and the alias is vilidamide. The English alias is 5-amino-1- (hydroxymethyl) cyclohexane-1,2,3,4-tetraol; CAS No. 83465-22-9
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol structure
83465-22-9 structure
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
83465-22-9
C7H15NO5
193.197702646255
MFCD07773061
60570
174312

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Properties

Names and Identifiers

    • valiolamine
    • 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
    • 4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
    • (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
    • (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
    • 4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol hydrate
    • Valinolamine
    • Valiolamine hydrate
    • (1S,2S,3R,4S,5S)-5-Amino-1-hydroxymethylcyclohexane-1,2,3,4-tetranol
    • 4-Amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol hydrate
    • C7H15NO5
    • D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-, hydrate
    • BDBM50241137
    • AK109366
    • VDLOJRUTNRJDJO-ZYNSJIGGSA-N
    • BDBM50024129
    • FCH856530
    • API0004565
    • R779
    • AS-1
    • 4-Amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol (ACI)
    • EB 0155
    • 83465-22-9
    • D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-
    • (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol;Valiolamine
    • MFCD07773061
    • A840578
    • QHW83U8Q5B
    • W9S
    • EB0155
    • CHEBI:222745
    • 5-Amino-1-hydroxymethyl-cyclohexane-1,2,3,4-tetraol
    • AKOS006287538
    • C76668
    • DTXSID601003447
    • 4-amino-3,4-dideoxy-2-c-(hydroxymethyl)-d-epi-inositol
    • CHEMBL9216
    • EB-0155
    • CHEMBL222396
    • AS-14081
    • 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
    • AC-1555
    • rel-(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
    • 223464-03-7
    • +Expand
    • MFCD07773061
    • VDLOJRUTNRJDJO-ZYNSJIGGSA-N
    • 1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1
    • C([C@]1(C[C@H](N)[C@H](O)[C@@H](O)[C@@H]1O)O)O

Computed Properties

  • 118.11100
  • 6
  • 6
  • 1
  • 193.095
  • 13
  • 190
  • 0
  • 5
  • 0
  • 0
  • 0
  • 1
  • -3.3
  • 127

Experimental Properties

  • 0.30140
  • 72.27000
  • 368.6 °C at 760 mmHg
  • 138-143°C
  • 176.7 °C
  • 1.623

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Security Information

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Customs Data

  • 2922199090
  • China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038VD-100mg
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
83465-22-9 97%
100mg
$31.00 2024-04-21
A2B Chem LLC
AB50665-100mg
Valiolamine hydrate
83465-22-9 95%
100mg
$28.00 2024-04-19
Aaron
AR00393P-100mg
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
83465-22-9 97%
100mg
$23.00
abcr
AB505339-250 mg
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol; .
83465-22-9
250mg
€299.40 2023-05-18
Advanced ChemBlocks
10459-5MG
Valiolamine
83465-22-9 98%
5MG
$40 2023-09-15
Ambeed
A319538-100mg
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
83465-22-9 97%
100mg
$38.0 2024-07-24
Chemenu
CM203279-1g
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
83465-22-9 97%
1g
$468 2021-08-04
eNovation Chemicals LLC
D757429-100mg
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
83465-22-9 97%
100mg
$215 2022-09-08
MedChemExpress
HY-131114-25mg
Valiolamine
83465-22-9
25mg
¥665
TRC
A604800-50mg
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
83465-22-9
50mg
$ 136.00 2023-09-08

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
Reference
Improved Stereoselective Syntheses of (+)-Valiolamine and (+)-Valienamine Starting from (-)-Shikimic Acid
Li, Fenglei; et al, Chinese Journal of Chemistry, 2017, 35(4), 457-464

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
Reference
Total Syntheses of (+)-Valiolamine and (-)-1-epi-Valiolamine from Naturally Abundant (-)-Shikimic Acid
Quan, Na; et al, European Journal of Organic Chemistry, 2013, 2013(28), 6389-6396

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Water ;  8 h, 80 °C; 80 °C → rt
1.2 Reagents: Carbon dioxide ;  rt
1.3 Reagents: Amberlite CG 50 Solvents: Water ;  5 h, rt
1.4 Reagents: Dowex 50W Solvents: Water ;  2 h, rt
Reference
Diastereospecific epoxidation and highly regioselective ring-opening of (+)-valienamine: practical synthesis of (+)-valiolamine
Ji, Li; et al, Tetrahedron, 2013, 69(34), 7031-7037

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 80 °C
Reference
Convenient synthesis of (+)-valiolamine and (-)-1-epi-valiolamine from (-)-vibo-quercitol
Ogawa, Seiichiro; et al, Organic & Biomolecular Chemistry, 2004, 2(6), 884-889

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 d, rt
Reference
Intramolecular Direct Aldol Reactions of Sugar Diketones: Syntheses of Valiolamine and Validoxylamine G
Shing, Tony K. M.; et al, Organic Letters, 2008, 10(18), 4137-4139

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Water
Reference
Stereoselective conversion of valienamine and validamine into valiolamine
Horii, Satoshi; et al, Carbohydrate Research, 1985, 140(2), 185-200

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
Reference
Enantiospecific syntheses of valiolamine and its (1R), (2R), (1R,2R) diastereomers from (-)-quinic acid
Shing, Tony K. M.; et al, Angewandte Chemie, 1995, 34(15), 1643-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium bromide Solvents: Tetrahydrofuran ;  0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium bicarbonate ;  pH 7, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  8 h, rt
2.2 Reagents: Acetic acid ;  pH 6 - 7, rt
3.1 Reagents: Barium hydroxide Solvents: Water ;  8 h, 80 °C; 80 °C → rt
3.2 Reagents: Carbon dioxide ;  rt
3.3 Reagents: Amberlite CG 50 Solvents: Water ;  5 h, rt
3.4 Reagents: Dowex 50W Solvents: Water ;  2 h, rt
Reference
Diastereospecific epoxidation and highly regioselective ring-opening of (+)-valienamine: practical synthesis of (+)-valiolamine
Ji, Li; et al, Tetrahedron, 2013, 69(34), 7031-7037

Synthetic Circuit 9

Reaction Conditions
Reference
Inosose derivatives as intermediates for valienamine and valiolamine and a process for their preparation
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Inosose derivatives as intermediates for valienamine and valiolamine and a process for their preparation
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium ,  Ammonia Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -60 °C
1.2 Reagents: Water ;  -60 °C; -60 °C → rt
1.3 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  rt; 1 h, 80 °C
1.4 Reagents: Acetic acid Solvents: Water ;  18 h, 50 °C
Reference
A C2-Symmetric Pool Based Flexible Strategy: An Enantio-convergent Synthesis of (+)-Valiolamine and (+)-Valienamine
Lo, Hong-Jay; et al, European Journal of Organic Chemistry, 2012, 2012(14), 2780-2785

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Water
Reference
Stereoselective conversion of valienamine and validamine into valiolamine
Horii, Satoshi; et al, Carbohydrate Research, 1985, 140(2), 185-200

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Water
Reference
Stereoselective conversion of valienamine and validamine into valiolamine
Horii, Satoshi; et al, Carbohydrate Research, 1985, 140(2), 185-200

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Raw materials

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Preparation Products

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83465-22-9)4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
A840578
99%/99%
1g/5g
220.0/772.0